Author: BenchChem Technical Support Team. Date: January 2026
Abstract
Cacticin, a naturally occurring flavonoid glycoside, has emerged as a compound of significant interest within the scientific community. This technical guide provides a comprehensive overview of this compound, with a primary focus on its chemical structure, physicochemical properties, and diverse biological activities. We delve into its mechanism of action, particularly its role in modulating inflammatory pathways, and present detailed experimental protocols for its isolation, purification, and functional characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Introduction
Flavonoids, a diverse group of polyphenolic secondary metabolites found in plants, have long been recognized for their broad spectrum of pharmacological effects. Among these, this compound, chemically known as Isorhamnetin 3-O-beta-D-galactopyranoside, has garnered attention for its potential therapeutic applications. It is a glycosyloxyflavone, where the flavonoid aglycone, isorhamnetin, is attached to a galactose sugar moiety.[1] This glycosylation can significantly influence the compound's solubility, stability, and bioavailability.
It is important to note that the nomenclature in scientific literature can occasionally be ambiguous. The term "Casticin" is also used to refer to a different flavonoid, a tetramethoxyflavone. This guide will exclusively focus on this compound (Isorhamnetin 3-O-beta-D-galactopyranoside).
This guide will provide a detailed exploration of this compound's chemical identity, its known biological functions, and the molecular pathways it influences. Furthermore, we will provide actionable, step-by-step experimental protocols to empower researchers in their investigation of this promising natural compound.
Chemical Structure and Physicochemical Properties
This compound is structurally characterized as isorhamnetin substituted at the 3-position by a beta-D-galactosyl residue.[1] The isorhamnetin backbone is a 3'-O-methylated flavonol.[1]
The core chemical structure of this compound is as follows:
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IUPAC Name: 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1]
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Molecular Formula: C22H22O12[1]
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InChI: InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16+,18+,19-,22+/m1/s1[1]
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InChIKey: CQLRUIIRRZYHHS-UVHBULKNSA-N[1]
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SMILES: COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4CO)O)O">C@@HO)O[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 478.4 g/mol | [1] |
| Exact Mass | 478.11112613 Da | [1] |
| CAS Number | 6743-92-6 | [1] |
Biological Activities and Mechanism of Action
This compound has demonstrated a range of promising biological activities, primarily centered around its anti-inflammatory, antioxidant, and antithrombotic properties.
Anti-inflammatory Activity
A key mechanism underlying the anti-inflammatory effects of this compound is its ability to inhibit the release and activity of High Mobility Group Box 1 (HMGB1). HMGB1 is a potent pro-inflammatory cytokine that, when released from necrotic or activated immune cells, can trigger and perpetuate inflammatory responses. This compound has been shown to potently inhibit the release of HMGB1 and down-regulate HMGB1-dependent inflammatory responses in human endothelial cells.
Furthermore, this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules. By inhibiting the HMGB1-mediated activation of NF-κB, this compound effectively dampens the inflammatory cascade. This compound also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, JNK, and ERK, which are crucial in regulating inflammatory responses.
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MAPK [label="MAPK Pathway\n(p38, JNK, ERK)", style=filled, fillcolor="#F1F3F4"];
NFkB_activation [label="NF-κB Activation", style=filled, fillcolor="#F1F3F4"];
Pro_inflammatory_genes [label="Pro-inflammatory Gene Expression\n(TNF-α, IL-6, etc.)", shape=note, style=filled, fillcolor="#F1F3F4"];
Inflammation [label="Inflammation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
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LPS -> Macrophage [label="activates"];
Macrophage -> HMGB1_release [label="induces"];
Macrophage -> MAPK [label="activates"];
Macrophage -> NFkB_activation [label="activates"];
this compound -> HMGB1_release [label="inhibits", color="#EA4335", fontcolor="#EA4335", style=bold];
this compound -> MAPK [label="inhibits", color="#EA4335", fontcolor="#EA4335", style=bold];
this compound -> NFkB_activation [label="inhibits", color="#EA4335", fontcolor="#EA4335", style=bold];
HMGB1_release -> Inflammation [label="promotes"];
MAPK -> Pro_inflammatory_genes [label="upregulates"];
NFkB_activation -> Pro_inflammatory_genes [label="upregulates"];
Pro_inflammatory_genes -> Inflammation [label="leads to"];
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Caption: this compound's Anti-inflammatory Mechanism of Action.
Antioxidant Activity
Like many flavonoids, this compound exhibits significant antioxidant properties. This activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, which is implicated in the pathogenesis of numerous chronic diseases.
Antithrombotic and Profibrinolytic Activities
Hepatoprotective Effects
Preclinical studies have suggested that this compound may exert protective effects against liver injury. This hepatoprotective activity is likely linked to its anti-inflammatory and antioxidant properties, which can ameliorate the cellular damage and inflammation associated with various liver pathologies.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the isolation, purification, and functional analysis of this compound.
Isolation and Purification of this compound from Opuntia ficus-indica
This protocol is adapted from methods used for the isolation of isorhamnetin glycosides from plant sources.
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extraction [label="Solvent Extraction\n(e.g., 80% Ethanol, Reflux)", shape=box, style=filled, fillcolor="#F1F3F4"];
partitioning [label="Liquid-Liquid Partitioning\n(Petroleum Ether, Ethyl Acetate, n-Butanol)", shape=box, style=filled, fillcolor="#F1F3F4"];
n_butanol_fraction [label="n-Butanol Fraction\n(Enriched with Glycosides)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
column_chromatography [label="Polyamide Column Chromatography\n(Stepwise Ethanol Gradient)", shape=box, style=filled, fillcolor="#F1F3F4"];
hplc [label="Preparative HPLC\n(C18 Column, Acetonitrile/Water Gradient)", shape=box, style=filled, fillcolor="#F1F3F4"];
purity_assessment [label="Purity Assessment\n(Analytical HPLC)", shape=box, style=filled, fillcolor="#F1F3F4"];
end [label="End: Purified this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
start -> extraction;
extraction -> partitioning;
partitioning -> n_butanol_fraction;
n_butanol_fraction -> column_chromatography;
column_chromatography -> hplc;
hplc -> purity_assessment;
purity_assessment -> end;
}
Caption: Isolation and Purification Workflow for this compound.
Materials and Reagents:
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Dried and powdered Opuntia ficus-indica cladodes
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80% Ethanol
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Petroleum ether
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Ethyl acetate
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n-Butanol
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Polyamide resin
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Deionized water
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Acetonitrile (HPLC grade)
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Formic acid (HPLC grade)
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Rotary evaporator
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Separatory funnel
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Chromatography column
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Preparative and analytical HPLC systems with C18 columns
Procedure:
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Extraction:
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Weigh 1 kg of dried and powdered Opuntia ficus-indica cladodes.
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Add 15 L of 80% ethanol and reflux the mixture for 1.5 hours.
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Filter the mixture while hot and collect the filtrate.
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Repeat the reflux extraction on the plant residue with another 15 L of 80% ethanol for 1.5 hours.
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Combine the two filtrates and concentrate under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.
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Liquid-Liquid Partitioning:
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Dissolve the crude extract in hot water.
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Transfer the aqueous solution to a separatory funnel.
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Extract three times with an equal volume of petroleum ether to remove nonpolar compounds. Discard the petroleum ether layers.
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Subsequently, extract the aqueous layer three times with an equal volume of ethyl acetate. Collect the ethyl acetate fractions.
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Finally, extract the remaining aqueous layer three times with an equal volume of n-butanol.
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Combine the n-butanol fractions and concentrate under reduced pressure to yield the n-butanol extract, which is enriched in flavonoid glycosides.
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Polyamide Column Chromatography:
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Dissolve the n-butanol extract in a minimal amount of hot water.
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Load the solution onto a polyamide column pre-equilibrated with deionized water.
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Elute the column with a stepwise gradient of ethanol in water, starting with 100% water to remove highly polar impurities.
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Increase the ethanol concentration to 25% and then to 50%, collecting fractions at each step.
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Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
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Preparative HPLC Purification:
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Combine and concentrate the fractions containing this compound.
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Dissolve the concentrated fraction in the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
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Inject the sample onto a preparative C18 HPLC column.
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Elute with a gradient of increasing acetonitrile concentration in water (both with 0.1% formic acid).
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Collect the peak corresponding to this compound based on its retention time, which can be determined from analytical HPLC analysis of the crude fraction.
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Lyophilize the collected fraction to obtain purified this compound.
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Purity Assessment:
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Dissolve a small amount of the purified this compound in methanol.
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Analyze the sample using an analytical C18 HPLC column with a suitable gradient.
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Determine the purity by calculating the peak area percentage of this compound relative to the total peak area at a detection wavelength of 350 nm.
In Vitro Anti-inflammatory Activity Assay: Measurement of HMGB1 Release
This protocol describes how to measure the inhibitory effect of this compound on HMGB1 release from lipopolysaccharide (LPS)-stimulated macrophages.
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pretreatment [label="Pre-treat with this compound\n(Various Concentrations)", shape=box, style=filled, fillcolor="#F1F3F4"];
stimulation [label="Stimulate with LPS", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
incubation [label="Incubate for 24 hours", shape=box, style=filled, fillcolor="#F1F3F4"];
supernatant_collection [label="Collect Cell Culture Supernatant", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
elisa [label="Measure HMGB1 by ELISA", shape=box, style=filled, fillcolor="#F1F3F4"];
data_analysis [label="Data Analysis\n(Compare with Controls)", shape=box, style=filled, fillcolor="#F1F3F4"];
end [label="End: Determine IC50 of this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
start -> pretreatment;
pretreatment -> stimulation;
stimulation -> incubation;
incubation -> supernatant_collection;
supernatant_collection -> elisa;
elisa -> data_analysis;
data_analysis -> end;
}
Caption: HMGB1 Release Assay Workflow.
Materials and Reagents:
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RAW 264.7 macrophage cell line
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DMEM cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
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Lipopolysaccharide (LPS) from E. coli
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This compound (purified)
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DMSO (cell culture grade)
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HMGB1 ELISA kit
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96-well cell culture plates
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Microplate reader
Procedure:
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Cell Seeding:
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Treatment:
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Prepare a stock solution of this compound in DMSO.
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Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should be less than 0.1%.
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Remove the old medium from the cells and add 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (no this compound).
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Pre-incubate the cells with this compound for 2 hours.
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Stimulation:
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Prepare a solution of LPS in cell culture medium.
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Add 10 µL of the LPS solution to each well to achieve a final concentration of 1 µg/mL (except for the negative control wells, which receive medium only).
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Incubate the plate for an additional 24 hours.
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HMGB1 Measurement:
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After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.
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Carefully collect the cell culture supernatant from each well.
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Measure the concentration of HMGB1 in the supernatants using a commercially available HMGB1 ELISA kit, following the manufacturer's instructions.
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Data Analysis:
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Calculate the percentage of HMGB1 inhibition for each concentration of this compound compared to the LPS-stimulated control.
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Plot the percentage of inhibition against the this compound concentration and determine the IC50 value (the concentration of this compound that inhibits HMGB1 release by 50%).
Enzymatic Synthesis of this compound
This protocol outlines a general enzymatic approach for the glycosylation of isorhamnetin to produce this compound. This method offers high regioselectivity and stereoselectivity compared to chemical synthesis.
Materials and Reagents:
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Isorhamnetin
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UDP-galactose
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Glycosyltransferase (a suitable enzyme capable of transferring galactose to the 3-hydroxyl group of isorhamnetin)
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Reaction buffer (e.g., Tris-HCl, pH 7.5)
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DMSO
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HPLC system for reaction monitoring and purification
Procedure:
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Reaction Setup:
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In a microcentrifuge tube, prepare a reaction mixture containing:
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Isorhamnetin (e.g., 1 mM, dissolved in a small amount of DMSO)
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UDP-galactose (e.g., 1.5 mM)
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Glycosyltransferase (optimized concentration)
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Reaction buffer to the final volume.
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Include a control reaction without the enzyme.
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Incubation:
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Reaction Monitoring:
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At different time points, take aliquots of the reaction mixture.
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Quench the reaction by adding an equal volume of methanol.
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Centrifuge to pellet the enzyme and analyze the supernatant by analytical HPLC to monitor the formation of this compound.
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Purification:
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Once the reaction is complete, quench the entire reaction mixture with methanol.
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Centrifuge to remove the precipitated enzyme.
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Purify this compound from the supernatant using preparative HPLC as described in the isolation protocol.
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Structure Confirmation:
Conclusion
This compound (Isorhamnetin 3-O-beta-D-galactopyranoside) is a flavonoid glycoside with a compelling profile of biological activities, particularly in the realms of anti-inflammatory and antioxidant action. Its ability to modulate key inflammatory pathways, such as the HMGB1/NF-κB axis, positions it as a promising candidate for further investigation in the context of inflammatory diseases. The experimental protocols provided in this guide offer a solid foundation for researchers to isolate, characterize, and evaluate the therapeutic potential of this intriguing natural product. As our understanding of the intricate roles of flavonoids in human health continues to grow, in-depth studies on compounds like this compound will be instrumental in the development of novel, plant-derived therapeutics.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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FooDB. (2010). Isorhamnetin 3-galactoside. Retrieved from [Link]
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PubChem. (n.d.). Isorhamnetin 3-O-beta-D-galactopyranoside. National Center for Biotechnology Information. Retrieved from [Link]
- Antunes-Ricardo, M., Gutiérrez-Uribe, J. A., Martínez-Vitela, C., & Serna-Saldívar, S. O. (2015). Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica.
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Bio-protocol. (2017). Nuclear translocation of NF-κB. Retrieved from [Link]
- Zhao, L., Liu, P., Kepp, O., & Kroemer, G. (2019). Methods for measuring HMGB1 release during immunogenic cell death. Methods in Enzymology, 629, 177–193.
- Li, M., Han, X., & Yu, B. (2003). Facile synthesis of flavonoid 7-O-glycosides. The Journal of Organic Chemistry, 68(17), 6842–6845.
- Zhao, G., Liu, Y., Zhang, Y., & Zhao, L. (2019). Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase)
Sources